molecular formula C14H10Br2O2 B3306661 (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol CAS No. 929045-54-5

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol

Cat. No.: B3306661
CAS No.: 929045-54-5
M. Wt: 370.03 g/mol
InChI Key: GKULNBVMWMYADK-KBPBESRZSA-N
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Description

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol is a chemical compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a dihydrophenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of a suitable phenanthrene precursor followed by dihydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to achieve selective bromination at the desired positions. Subsequent dihydroxylation can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding a dihydrophenanthrene-diol.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce dihydrophenanthrene-diols. Substitution reactions can lead to a variety of functionalized phenanthrene derivatives.

Scientific Research Applications

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a useful probe for studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: This compound shares similar stereochemistry and functional groups but differs in its overall structure and applications.

    (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene: Another related compound with similar dihydrophenanthrene core but different substituents.

Uniqueness

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(9S,10S)-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,13-14,17-18H/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULNBVMWMYADK-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(C3=C2C=CC(=C3)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)[C@@H]([C@H](C3=C2C=CC(=C3)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737252
Record name (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929045-54-5
Record name (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol
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